molecular formula C16H18N2O2S B5816930 N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea

N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea

Cat. No.: B5816930
M. Wt: 302.4 g/mol
InChI Key: VOJAWMZULKBEPI-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea core with two aromatic substituents, each bearing a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea typically involves the reaction of 3-methoxybenzylamine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

3-methoxybenzylamine+2-methoxyphenyl isothiocyanateN-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea\text{3-methoxybenzylamine} + \text{2-methoxyphenyl isothiocyanate} \rightarrow \text{N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea} 3-methoxybenzylamine+2-methoxyphenyl isothiocyanate→N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biology: Used in enzyme inhibition studies, particularly for enzymes containing thiol groups.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes. The thiourea moiety can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylthiourea
  • N-benzylthiourea
  • N-(4-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea

Uniqueness

N-(3-methoxybenzyl)-N’-(2-methoxyphenyl)thiourea is unique due to the presence of methoxy groups on both aromatic rings, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-13-7-5-6-12(10-13)11-17-16(21)18-14-8-3-4-9-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJAWMZULKBEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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